Diethyl (bromodifluoromethyl)phosphonate

Catalog No.
S705815
CAS No.
65094-22-6
M.F
C5H10BrF2O3P
M. Wt
267.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl (bromodifluoromethyl)phosphonate

CAS Number

65094-22-6

Product Name

Diethyl (bromodifluoromethyl)phosphonate

IUPAC Name

1-[[bromo(difluoro)methyl]-ethoxyphosphoryl]oxyethane

Molecular Formula

C5H10BrF2O3P

Molecular Weight

267.01 g/mol

InChI

InChI=1S/C5H10BrF2O3P/c1-3-10-12(9,11-4-2)5(6,7)8/h3-4H2,1-2H3

InChI Key

QRADKVYIJIAENZ-UHFFFAOYSA-N

SMILES

CCOP(=O)(C(F)(F)Br)OCC

Synonyms

P-(Bromodifluoromethyl)phosphonic Acid Diethyl Ester; (Bromodifluoromethyl)phosphonic Acid Diethyl Ester;

Canonical SMILES

CCOP(=O)(C(F)(F)Br)OCC

Synthesis of Phosphopeptide Mimetic Prodrugs:

Bromodifluoromethyl diethylphosphonate is a valuable precursor for the synthesis of phosphopeptide mimetic prodrugs. These prodrugs are modified versions of naturally occurring peptides (short chains of amino acids) that can mimic the biological activity of phosphorylated peptides. Phosphorylation is a process where a phosphate group is attached to a protein molecule, which can activate or deactivate its function. By mimicking phosphorylated peptides, these prodrugs can be used to study cellular signaling pathways and potentially develop new therapeutic agents.

One specific example involves targeting the Src homology 2 (SH2) domain of signal transducer and activator of transcription 3 (Stat3). Stat3 is a protein involved in various cellular processes, and its dysregulation is implicated in several diseases, including cancer. Researchers have utilized bromodifluoromethyl diethylphosphonate to synthesize phosphopeptide mimetic prodrugs that specifically bind to the SH2 domain of Stat3, potentially offering a novel approach for Stat3-related diseases [].

Synthesis of Mycobacterium tuberculosis Protein Tyrosine Phosphatase Inhibitors:

Bromodifluoromethyl diethylphosphonate can also serve as a starting material for the synthesis of inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase (PTP). Mycobacterium tuberculosis is the causative agent of tuberculosis, a highly infectious and potentially life-threatening disease. PTPs are enzymes that play a crucial role in bacterial survival and virulence. By inhibiting these enzymes, researchers aim to develop new antibacterial agents to combat tuberculosis.

Studies have shown that bromodifluoromethyl diethylphosphonate can be used to synthesize difluoromethylphosphonic acid derivatives that exhibit inhibitory activity against Mycobacterium tuberculosis PTP. This multi-step synthesis involves Suzuki coupling and resolution as key steps [].

Prodrug for Intracellular Delivery of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitor:

Bromodifluoromethyl diethylphosphonate can also be employed in the development of prodrugs for the intracellular delivery of protein tyrosine phosphatase 1B (PTP1B) inhibitors. PTP1B is another enzyme involved in various cellular processes, and its inhibition holds potential for treating certain diseases like cancer and diabetes.

Researchers have explored the use of bromodifluoromethyl diethylphosphonate to create a prodrug that can deliver a non-hydrolyzable difluoromethylphosphonate moiety (a functional group) into cells. This moiety can then inhibit PTP1B, offering a potential therapeutic strategy for PTP1B-related diseases [].

Diethyl (bromodifluoromethyl)phosphonate is a chemical compound with the molecular formula C5H10BrF2O3PC_5H_{10}BrF_2O_3P and a molecular weight of 267.01 g/mol. It appears as a colorless to almost colorless liquid and is recognized for its role as a precursor in the generation of difluorocarbene, which is valuable in various organic synthesis applications. The compound is characterized by its boiling point of approximately 102 °C at 16 mmHg and has a specific gravity of 1.50, indicating its relatively high density compared to water .

Bromodifluoromethyl diethylphosphonate can pose some safety concerns:

  • Skin and Eye Irritation: Studies indicate the compound can cause skin and eye irritation upon contact [].
  • Potential Toxicity: Although detailed data is limited, due to the presence of a phosphorus atom and a bromo group, it's advisable to handle the compound with caution and wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat [].

Diethyl (bromodifluoromethyl)phosphonate is primarily used in reactions that involve difluoromethylation. It can react with nucleophiles to introduce difluoromethyl groups into organic molecules. For instance, it has been utilized in the synthesis of difluoromethyl ethers and thioethers through phase-transfer techniques, demonstrating its versatility in organic transformations .

Example Reaction

A typical reaction involves the treatment of phenolic compounds with diethyl (bromodifluoromethyl)phosphonate in the presence of a base, leading to the formation of difluoromethoxy derivatives. This process highlights its utility in modifying aromatic systems to enhance their biological activity or physicochemical properties .

The biological activity of diethyl (bromodifluoromethyl)phosphonate is notable, particularly in the context of medicinal chemistry. It has been employed in the preparation of phosphopeptide mimetic prodrugs targeted to Src homology 2 domains, which play critical roles in signal transduction pathways associated with cancer and other diseases . Its ability to introduce difluoromethyl groups can enhance the metabolic stability and bioavailability of pharmaceutical compounds.

The synthesis of diethyl (bromodifluoromethyl)phosphonate typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available phosphonates.
  • Bromination: Bromination reactions are conducted under controlled conditions to introduce the bromodifluoromethyl group.
  • Purification: The product is purified using techniques such as column chromatography or distillation to achieve high purity levels (>97%) .

An example procedure includes the reaction of potassium hydroxide with acetonitrile and water, followed by the addition of diethyl (bromodifluoromethyl)phosphonate at low temperatures to facilitate the desired transformation .

Diethyl (bromodifluoromethyl)phosphonate finds applications across various fields:

  • Organic Synthesis: As a difluorocarbene precursor, it is used for introducing difluoromethyl groups into organic molecules.
  • Medicinal Chemistry: It serves as a building block for developing pharmaceuticals, particularly those targeting specific biological pathways.
  • Material Science: The compound may be explored for its potential in creating novel materials with unique properties due to the difluoromethyl group .

Studies on diethyl (bromodifluoromethyl)phosphonate interactions typically focus on its reactivity with biological molecules and other chemical species. Given its role in modifying biological activity through difluoromethylation, research often investigates how these modifications affect enzyme interactions and metabolic pathways. Such studies are crucial for understanding its potential therapeutic applications and safety profiles.

Diethyl (bromodifluoromethyl)phosphonate can be compared with other phosphonates and difluorocarbene precursors. Below are some similar compounds:

Compound NameMolecular FormulaUnique Features
Diethyl phosphonateC4H11O4PC_4H_{11}O_4PLacks halogen substitution; used in various syntheses
Difluoromethyl phosphonic acidC2H4F2O3PC_2H_4F_2O_3PContains acidic protons; used in agrochemical synthesis
BromodifluoroacetateC3H3BrF2OC_3H_3BrF_2OSimpler structure; often used in fluorination reactions

Uniqueness

Diethyl (bromodifluoromethyl)phosphonate stands out due to its specific combination of bromine and difluoromethyl functionalities, which enhances its reactivity and selectivity in organic synthesis compared to other similar compounds. Its application as a precursor for difluorocarbene generation further distinguishes it within this chemical class, making it particularly valuable in medicinal chemistry and advanced material development .

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (37.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

65094-22-6

Wikipedia

Diethyl bromodifluoromethanephosphonate

Dates

Modify: 2023-08-15

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